4-Cyano-1-butanethiol

Description

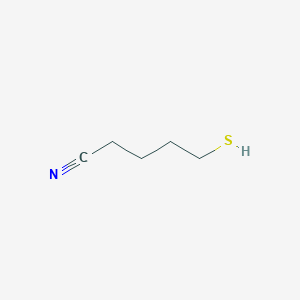

Structure

3D Structure

Properties

IUPAC Name |

5-sulfanylpentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NS/c6-4-2-1-3-5-7/h7H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PABCJNLBWRWMLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCS)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50621840 | |

| Record name | 5-Sulfanylpentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1053658-37-9 | |

| Record name | 5-Sulfanylpentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1053658-37-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of Cyano Alkanethiols

Strategic Approaches for Thiol Group Introduction into Alkyl Chains

The introduction of a thiol (-SH) group, also known as a mercapto group, into an alkyl chain is a fundamental transformation in organic synthesis. libretexts.org Several reliable methods have been developed, primarily involving the reaction of an alkyl halide or alcohol with a sulfur-containing nucleophile. ias.ac.in

One of the most common methods is the SN2 reaction of an alkyl halide with the hydrosulfide (B80085) anion (-SH). libretexts.org However, a significant drawback of this approach is the potential for the resulting thiol to undergo a second substitution reaction, leading to the formation of a sulfide (B99878) byproduct. libretexts.org To circumvent this, thiourea (B124793) is often used as the nucleophile. This reaction forms an intermediate alkyl isothiouronium salt, which can then be hydrolyzed under basic conditions to yield the desired thiol. libretexts.orgias.ac.in This two-step process generally provides higher yields and purity.

Another prominent industrial method involves the reaction of alcohols with hydrogen sulfide (H₂S) over a metal oxide catalyst at elevated temperatures. ias.ac.in For more specialized laboratory syntheses, protected forms of the thiol group are often employed. Thiolacetic acid, for instance, can react with an alkyl halide to form a thioacetate (B1230152), which is subsequently hydrolyzed to release the free thiol. This method is advantageous as it prevents the premature oxidation of the thiol to a disulfide. sigmaaldrich.com

Below is a comparative table of common thiolation methods:

Table 1: Comparison of Methods for Thiol Group Introduction| Method | Precursor | Reagents | Key Features |

|---|---|---|---|

| Nucleophilic Substitution | Alkyl Halide | Sodium Hydrosulfide (NaSH) | Direct, one-step reaction; can lead to sulfide byproducts. libretexts.org |

| Isothiouronium Salt Formation | Alkyl Halide or Alcohol | 1. Thiourea, Acid2. Alkaline Hydrolysis | Minimizes sulfide formation; generally provides good yields. libretexts.orgias.ac.in |

| Thioacetate Method | Alkyl Halide | 1. Potassium Thioacetate2. Hydrolysis (Acid or Base) | Utilizes a protected thiol to prevent side reactions like disulfide formation. sigmaaldrich.com |

| Reaction with H₂S | Alcohol or Alkene | Hydrogen Sulfide (H₂S), Metal Oxide Catalyst | Primarily used in industrial-scale synthesis for simple alkanethiols. ias.ac.in |

Methods for Terminal Cyano Group Functionalization

The cyano group is a versatile functional group in organic chemistry, serving as a precursor to amines, amides, and carboxylic acids. researchgate.netmdpi.com Numerous methods exist for its introduction into organic molecules.

The Kolbe nitrile synthesis, which involves the reaction of alkyl halides with alkali metal cyanides, is a classic and straightforward method. researchgate.net For synthesizing 4-cyano-1-butanethiol, a precursor such as 4-chlorobutanethiol or a protected version could be reacted with a cyanide salt. Another powerful approach is the metal-catalyzed cyanation of various substrates, including aryl halides, amines, and alcohols. researchgate.netscielo.br Catalysts based on nickel or palladium, in conjunction with cyanide sources like zinc cyanide (Zn(CN)₂), have proven effective for converting primary alkyl amines and mesylates into the corresponding nitriles. organic-chemistry.org Zinc cyanide is often preferred as it is less toxic than other cyanide sources. scielo.br

Other established methods include the dehydration of primary amides and aldoximes, and the hydrocyanation of alkenes. researchgate.net The choice of method often depends on the functional group tolerance of the substrate. For instance, the conversion of a primary alcohol to a nitrile can be achieved via its corresponding mesylate or halide, followed by nucleophilic substitution with a cyanide source. organic-chemistry.org

The following table summarizes key methods for introducing a cyano group:

Table 2: Overview of Cyanation Methodologies| Method | Precursor | Common Reagents | Characteristics |

|---|---|---|---|

| Kolbe Nitrile Synthesis | Alkyl Halide | NaCN, KCN | A fundamental nucleophilic substitution reaction. researchgate.net |

| Metal-Catalyzed Cyanation | Alkyl Mesylate, Amine | Zn(CN)₂, Ni or Pd catalyst | Offers good functional group tolerance and uses a less toxic cyanide source. scielo.brorganic-chemistry.org |

| Sandmeyer Reaction | Aryl Diazonium Salt | CuCN | Specific for the conversion of anilines to aryl nitriles. researchgate.net |

| Dehydration | Primary Amide, Aldoxime | Dehydrating agents (e.g., P₂O₅, SOCl₂) | A common route starting from carboxylic acid derivatives. researchgate.net |

| Hydrocyanation | Alkene | HCN, Ni catalyst | Direct addition of hydrogen cyanide across a double bond. researchgate.net |

Convergent and Divergent Synthetic Pathways for this compound Derivatives

In contrast, a convergent synthesis involves the preparation of several fragments of the target molecule independently, which are then combined in the final stages. wikipedia.orgacs.org This strategy is generally more efficient for complex molecules as it maximizes the yield and simplifies purification. wikipedia.org For this compound, a convergent approach could involve synthesizing a cyanated precursor and a thiolated precursor separately and then coupling them. However, a more practical application of the convergent principle here would be to prepare a key intermediate that already contains one of the desired functional groups and then introduce the second one.

For example, one pathway would start with a commercially available precursor like 4-chlorobutyronitrile. This molecule already contains the required carbon chain and the cyano group. The thiol group can then be introduced in the final step by reacting it with a sulfur nucleophile like sodium hydrosulfide or, more cleanly, via a thioacetate intermediate followed by hydrolysis. This is a highly efficient, linear approach that leverages a readily available, functionalized starting material.

An alternative strategy would be to start with a precursor where the thiol group (or a protected version) is already in place, such as a 4-halo-1-butanethiol derivative, and then introduce the cyano group. This might involve converting a terminal alcohol to a leaving group and then performing a cyanation reaction.

The following table outlines these two primary strategies for synthesizing this compound:

Table 3: Synthetic Strategies for this compound| Strategy | Starting Material Example | Key Transformation(s) | Advantages |

|---|---|---|---|

| Strategy A (Cyano-first) | 4-Chlorobutyronitrile | Nucleophilic substitution with a sulfur reagent (e.g., KSAc then hydrolysis). | Utilizes a readily available, inexpensive starting material; direct and efficient. |

| Strategy B (Thiol-first) | 4-Chloro-1-butanol | 1. Thiolation (e.g., via thioacetate).2. Conversion of -OH to a leaving group (e.g., -OMs).3. Cyanation (e.g., with NaCN). | More steps involved; may require protection/deprotection strategies. |

Self Assembled Monolayers Sams Derived from 4 Cyano 1 Butanethiol

Fundamental Mechanisms of Thiol Self-Assembly on Substrates

The formation of a thiol-based SAM is a complex process governed by thermodynamics and kinetics, initiated by the strong affinity of sulfur for noble metal surfaces. sigmaaldrich.comuco.es The process is generally understood to involve multiple steps, starting with the initial, rapid adsorption of thiol molecules, followed by a slower reorganization phase that leads to a well-ordered, crystalline-like monolayer. sigmaaldrich.comuco.es

Adsorption Processes and Surface Binding Energetics on Noble Metals

The primary driving force for the formation of thiol SAMs on noble metals like gold, silver, and copper is the strong, semi-covalent bond formed between the sulfur headgroup and the metal substrate. sigmaaldrich.comdiva-portal.org For alkanethiols on gold, this S-Au interaction has a bond strength of approximately 45 kcal/mol (160-190 kJ/mol). sigmaaldrich.comcolab.ws This interaction is significantly stronger than the van der Waals forces between the alkyl chains, ensuring the robust anchoring of the molecules to the surface. colab.ws

The adsorption process from solution is typically modeled using the Langmuir adsorption isotherm, which allows for the determination of thermodynamic quantities. researchgate.net For example, studies on 1-octadecanethiol (B147371) adsorption on gold have determined the enthalpy of adsorption (ΔHads) to be approximately -20 ± 1 kcal/mol. researchgate.net The adsorption process involves the cleavage of the S-H bond, with the sulfur atom binding to the gold surface as a thiolate (RS-). nih.gov

A critical aspect of thiol adsorption on Au(111) surfaces is the role of gold adatoms. The binding is often not to the flat surface itself but to a gold adatom extracted from the substrate, forming a staple-like RS-Au-SR motif. arxiv.orgacs.org This mechanism is particularly relevant for short-chain thiols like 1-propanethiol (B107717) and 1-butanethiol. researchgate.net The formation of these adatom complexes can lead to the creation of pits or vacancies on the gold surface. arxiv.orgresearchgate.net The presence of a polar terminal group, such as the nitrile group in 4-Cyano-1-butanethiol, can further influence the electronic environment. In related systems, terminal cyano groups have been shown to significantly alter charge transfer at the molecule-substrate interface, which can in turn modify binding energies. acs.orgresearchgate.netepfl.ch

The stability of the resulting monolayer can be probed electrochemically by measuring the reductive desorption potential. For a SAM of this compound on a Au(111) surface, the reductive potential has been measured at -0.79 V, providing a quantitative measure of its stability. researchgate.net

Influence of Molecular Architecture on SAM Formation Kinetics

The kinetics of SAM formation are profoundly influenced by the molecule's architecture, including the length of the alkyl chain and the nature of the terminal group. The process is generally accepted to occur in multiple steps:

Physisorption: Molecules initially adsorb onto the surface, often in a disordered, "lying-down" configuration. uco.es

Chemisorption and Reorganization: The molecules then chemisorb via the S-Au bond, reorienting to a more upright position. uco.es

Island Growth and Consolidation: Densely packed islands or domains nucleate and grow, eventually merging to form a complete monolayer with minimal defects over a period of hours. uco.es

The rate of this process depends on several factors. For standard alkanethiols, longer chains were initially thought to form complete SAMs more rapidly, but other studies suggest that short-chain thiols have a higher adsorption rate at the initial stage. nih.gov The solvent also plays a role in the kinetics. science.gov

The molecular architecture of this compound—a short butyl chain with a polar cyano terminus—introduces specific influences. The short chain length means that the stabilizing van der Waals interactions between adjacent molecules are weaker compared to those in long-chain thiol SAMs. acs.org Consequently, headgroup-headgroup and headgroup-substrate interactions play a more dominant role. The strong dipole moment of the terminal nitrile group introduces significant electrostatic interactions at the monolayer-ambient interface. aimspress.comresearchgate.net These repulsive or attractive forces between the terminal groups can alter the packing density and kinetics of the ordering phase. In mixed SAMs, the presence of different terminal groups and chain lengths leads to preferential adsorption and phase segregation, indicating that thermodynamic control, influenced by intermolecular forces, governs the final structure. researchgate.netresearchgate.net

Structural Characterization and Ordering of this compound SAMs

The final structure of a SAM is a result of the balance between substrate anchoring, chain-chain van der Waals interactions, and terminal group interactions. For this compound, the short chain length and the polar end group create a unique structural landscape compared to simple alkanethiols.

Molecular Packing Arrangements and Surface Lattice Structures

Standard long-chain alkanethiols typically form a well-ordered SAM on Au(111) characterized by a (√3 × √3)R30° lattice structure, with the alkyl chains tilted approximately 30° from the surface normal to maximize van der Waals interactions. sigmaaldrich.com

However, the presence of a terminal cyano group significantly alters this arrangement. Studies on long-chain nitrile-terminated alkanethiols show that to minimize the strong, unfavorable dipole-dipole interactions, the molecules adopt a greater tilt angle. aimspress.comresearchgate.net This increased tilt results in a lower film thickness compared to an equivalent methyl-terminated thiol SAM, even while maintaining a well-ordered film with comparable packing density. researchgate.net The nitrile groups themselves tend to orient parallel to the substrate surface to further reduce electrostatic repulsion. aimspress.com

For short-chain thiols like butanethiol, steric interactions can dominate the SAM structure, leading to different binding motifs and packing arrangements. arxiv.org Scanning tunneling microscopy studies of other cyano-terminated thiolate SAMs have revealed complex surface structures, including hexagonal, square, and double-row lattices, which may indicate polymorphism (the ability to exist in multiple crystalline forms) or the presence of different chemical species on the surface. Given that this compound combines a short chain with a polar cyano group, its packing is likely a complex result of these competing factors, potentially deviating from the simple (√3 × √3)R30° structure.

| Thiol Type | Typical Lattice Structure on Au(111) | Alkyl Chain Tilt Angle (from normal) | Key Influencing Factor | Reference |

|---|---|---|---|---|

| Long-Chain Alkanethiols (e.g., C18) | (√3 × √3)R30° | ~30° | Van der Waals Interactions | sigmaaldrich.com |

| Long-Chain Cyano-Alkanethiols (e.g., NC-C16) | Not specified, modified lattice | ~42.5° (larger than alkanethiol) | Terminal Group Dipole-Dipole Repulsion | aimspress.com |

| Short-Chain Alkanethiols (e.g., Butanethiol) | Complex, can include adatom-bound motifs | Variable | Steric Interactions & Headgroup Binding | arxiv.org |

| This compound | Likely complex/polymorphic | Expected to be >30° | Combination of steric and dipole effects | arxiv.orgaimspress.com |

Analysis of Stereochemical Effects and Chiral Domain Formation

Chirality in SAMs can arise either from the use of intrinsically chiral molecules or from the two-dimensional arrangement of achiral molecules on a surface, known as organizational chirality. This compound is an achiral molecule. However, studies on unsubstituted butanethiol SAMs have shown that even achiral short-chain thiols can form large, organizationally chiral domains on Au(111). arxiv.org

This phenomenon is driven by steric interactions and the specific binding geometry of the thiolate headgroups. arxiv.org When butanethiol binds directly to the gold lattice sites (as opposed to binding via an adatom), it can create chiral domains. The short length of the butyl chain provides less of an energetic penalty for the conformational arrangements required to form these chiral structures. Since this compound also possesses a short butyl chain, it is plausible that it could exhibit similar behavior, forming domains with a specific chiral arrangement despite being composed of achiral molecules. The strong electrostatic interactions of the terminal cyano groups would likely play a significant role in either promoting or hindering the formation of such ordered chiral domains. researchgate.net

Topographical and Morphological Features of Monolayer Films

For this compound, the short chain length suggests that the adatom-extraction mechanism is likely a key feature of its assembly, and therefore the resulting monolayer would be expected to contain a population of surface pits. In studies of mixed monolayers containing this compound and octanethiol, the two components were found to phase-separate into distinct macroscopic domains on the Au(111) surface. researchgate.net Annealing these binary SAMs led to the formation of highly structured morphologies, including stripes and micellar domains with sizes in the range of 3 to 8 nm. researchgate.net While this demonstrates the molecule's capacity to form well-defined nanostructures in a mixed system, the specific morphology of a pure this compound monolayer would depend on the homogeneity of the self-assembly process. Studies on other nitrile-terminated SAMs have shown they can form well-ordered films, suggesting that despite the disruptive influence of the polar end groups, a high-quality monolayer is achievable. researchgate.net

Manipulation of Substrate Properties via this compound SAMs

Self-assembled monolayers (SAMs) of this compound offer a versatile platform for the precise manipulation of substrate properties at the molecular level. The terminal cyano (-CN) group imparts unique chemical and physical characteristics to the surface, enabling the engineering of surface energy, wettability, and the design of interfaces with specific molecular recognition capabilities.

Engineering of Surface Energy and Interfacial Wettability

The introduction of a nitrile functionality at the monolayer-ambient interface significantly influences the surface energy and, consequently, the wettability of the substrate. This is primarily attributed to the inherent dipole moment of the cyano group and the presence of a lone pair of electrons on the nitrogen atom.

Research on analogous nitrile-terminated alkanethiol SAMs on gold has demonstrated their ability to create surfaces with a less hydrophobic character compared to their methyl-terminated counterparts. aimspress.com This increased hydrophilicity is a direct result of the polar nature of the cyano group, which can engage in dipole-dipole interactions and potentially hydrogen bonding with polar molecules like water.

A systematic study of a series of CN-terminated alkanethiols revealed that these SAMs form well-ordered and densely packed films on gold surfaces. aimspress.com The wettability of these surfaces can be quantified by measuring the static water contact angle. While a direct value for a SAM of pure this compound is not extensively reported in the specific literature found, data from longer-chain nitrile-terminated thiols provide a strong indication of the expected behavior. For instance, a series of CN-(CH₂)n-SH SAMs (with n=14-17) consistently showed lower water contact angles than the corresponding CH₃-(CH₂)n-SH SAMs, indicating a more hydrophilic surface. aimspress.com

The table below, based on data from analogous longer-chain compounds, illustrates the impact of the terminal group on wettability.

Table 1: Comparison of Advancing Water Contact Angles (θₐ) and Ellipsometric Thicknesses of CH₃- and CN-terminated Alkanethiol SAMs on Gold

| Adsorbate | Advancing Water Contact Angle (θₐ) | Ellipsometric Thickness (Å) |

|---|---|---|

| CH₃(CH₂)₁₃SH | 112° ± 2° | 18.2 ± 0.9 |

| CN(CH₂)₁₄SH | 72° ± 2° | 17.2 ± 0.9 |

| CH₃(CH₂)₁₄SH | 112° ± 1° | 19.4 ± 1.0 |

| CN(CH₂)₁₅SH | 70° ± 1° | 18.1 ± 0.9 |

| CH₃(CH₂)₁₅SH | 112° ± 1° | 20.6 ± 1.0 |

| CN(CH₂)₁₆SH | 70° ± 1° | 19.3 ± 1.0 |

| CH₃(CH₂)₁₆SH | 114° ± 1° | 21.8 ± 1.1 |

| CN(CH₂)₁₇SH | 68° ± 2° | 19.4 ± 1.0 |

Data derived from a study on long-chain alkanethiols to illustrate the trend. aimspress.com

The data clearly show a significant decrease in the water contact angle for surfaces terminated with a cyano group, confirming an increase in surface hydrophilicity. The ellipsometric thickness measurements further suggest that the nitrile-terminated thiols may adopt a slightly different packing arrangement or tilt angle on the surface compared to the simple alkanethiols. aimspress.com This ability to precisely tune the surface energy and wettability makes this compound SAMs valuable for applications requiring controlled interfacial interactions with liquids.

Design of Tailored Interfaces for Specific Molecular Interactions

The terminal cyano group of a this compound SAM is not merely a passive modifier of surface energy; it is an active functional group that can be exploited to design interfaces for specific molecular interactions. The electron-rich nitrogen atom and the polarized carbon-nitrogen triple bond can participate in a variety of non-covalent and covalent interactions.

Non-Covalent Interactions:

The dipole moment of the cyano group can lead to specific orientations of polar molecules at the interface. This has been utilized in the development of sensors. For example, liquid crystal-based sensors have been designed where the alignment of the liquid crystal molecules is influenced by their interaction with a functionalized surface. A sensor for volatile organic compounds (VOCs) has been reported that uses the interaction between the liquid crystal 4-cyano-4'-pentylbiphenyl (B1218408) and a surface modified with copper ions, where the interaction with thiol-containing VOCs alters the surface energy and thus the liquid crystal orientation. liverpool.ac.uk A surface terminated with this compound could similarly be used to orient polar analytes for detection.

Covalent and Coordination Chemistry:

The cyano group can also be chemically transformed or used as a ligand for metal coordination. This opens up possibilities for creating multifunctional surfaces. For instance, the cyano group can be hydrolyzed to a carboxylic acid or an amide, completely changing the surface chemistry and interaction profile. researchgate.net

Furthermore, the nitrogen lone pair can coordinate to metal ions. This property is particularly useful for the fabrication of sensors or for the controlled assembly of more complex supramolecular structures on the surface. By creating mixed monolayers of this compound and an inert alkanethiol, the density of the cyano groups on the surface can be precisely controlled. This allows for the fine-tuning of the number of binding sites for specific molecular recognition events, such as the binding of metal ions or the attachment of biomolecules. researchgate.net

An example of utilizing a cyano-functionalized molecule for surface attachment involves the Huisgen cycloaddition, a type of "click chemistry". In one study, an azide-terminated monolayer was reacted with peptides containing cyanophenylalanine to covalently bind the peptides to the surface. nih.gov This demonstrates the potential for the cyano group to participate in highly specific chemical reactions for the tailored design of bio-interfaces.

The ability to pattern these functional surfaces, for instance by microcontact printing, further expands the possibilities for creating chemically heterogeneous surfaces with regions of differing reactivity and wettability. researchgate.net

Functionalization of Nanomaterials with 4 Cyano 1 Butanethiol

Gold Nanoparticle Surface Modification

Gold nanoparticles (AuNPs) are extensively utilized in fields ranging from diagnostics and therapeutics to catalysis and electronics, largely due to their unique optical properties and the simplicity with which their surfaces can be functionalized. acs.orgmdpi.com The modification of AuNP surfaces with organic molecules, known as ligands, is crucial for imparting stability and functionality. rsc.org 4-Cyano-1-butanethiol is an effective ligand for this purpose, leveraging the strong affinity between sulfur and gold to create stable, functional nanoparticle systems. researchgate.net

Thiolate Ligand Exchange and Stabilization Mechanisms

The functionalization of gold nanoparticles with this compound is typically achieved through a process known as ligand exchange. researchgate.net This process involves replacing the original stabilizing agents used during the nanoparticle synthesis, such as citrate (B86180) ions or cetyltrimethylammonium bromide (CTAB), with the thiol-containing molecule. rsc.orgnih.gov

The mechanism is driven by the formation of a strong gold-thiolate (Au-S) bond. researchgate.net When AuNPs are introduced to a solution containing this compound, the thiol groups readily displace the weaker-binding ligands from the gold surface. nanocomposix.com This process can be conducted in various solvent systems, including biphasic mixtures where the nanoparticles are transferred from an organic to an aqueous phase (or vice versa) as the ligand exchange progresses, confirming the surface modification. cmu.edu

The result is the formation of a self-assembled monolayer (SAM) of this compound on the AuNP surface. This monolayer provides several key stabilization benefits:

Steric Hindrance: The alkyl chains of the butanethiol backbone extend from the nanoparticle surface, creating a physical barrier that prevents the gold cores from coming into close contact and aggregating. nih.gov

Colloidal Stability: The formation of a dense, well-ordered ligand shell enhances the nanoparticle's stability in colloidal suspension, preventing precipitation over time. rsc.orgresearchgate.net The stability of such functionalized nanoparticles can be assessed by monitoring their localized surface plasmon resonance (LSPR) peak, as aggregation leads to a noticeable red-shift and broadening of this peak. researchgate.netflinnsci.com

Research has demonstrated that ligand exchange with thiols can be highly efficient, achieving nearly complete replacement of the original ligands while preserving the initial size and shape of the gold nanoparticles. rsc.org The process results in a core-shell structure, with the gold nanoparticle as the core and the this compound monolayer as the shell. researchgate.net

Table 1: Comparison of Gold Nanoparticle Properties Before and After Ligand Exchange

| Property | Before Ligand Exchange (e.g., Citrate-Stabilized) | After Functionalization with this compound | Reference |

|---|---|---|---|

| Stabilizing Agent | Weakly adsorbed ions (e.g., Citrate) | Covalently bound Thiolate monolayer | acs.orgrsc.org |

| Bonding to Surface | Electrostatic adsorption | Strong Gold-Thiolate (Au-S) bond | researchgate.netnih.gov |

| Colloidal Stability | Stable in specific solvents (e.g., water); sensitive to high salt concentrations | High stability in various organic solvents; improved resistance to aggregation | rsc.orgnih.gov |

| Surface Functionality | Carboxylate groups | Terminal Cyano (-CN) groups | researchgate.net |

Impact of Cyano Functionality on Nanoparticle Assembly and Colloidal Behavior

The terminal cyano group of this compound is not merely a passive component; it plays a critical role in dictating the inter-particle interactions and the collective behavior of the functionalized AuNPs. researchgate.net

The key impacts of the cyano functionality include:

Dipole-Dipole Interactions: The cyano group possesses a strong dipole moment. When these groups are present on the surface of adjacent nanoparticles, they can engage in dipole-dipole interactions. These interactions can influence the self-assembly of nanoparticles into ordered, multi-dimensional superlattices. acs.org

Solvent and Environmental Interactions: The polarity of the cyano group affects the dispersibility of the AuNPs in different solvents. It can enhance solubility in polar organic solvents. Furthermore, the cyano group can interact with specific ions or molecules in the surrounding medium, potentially leading to controlled aggregation or changes in colloidal behavior. For instance, the interaction with specific metal ions could be used to mediate reversible nanoparticle assembly. researchgate.net

Modification of Electronic Properties: The electron-withdrawing nature of the cyano group can modulate the electronic properties of the gold nanoparticle core. This can influence the nanoparticle's electrochemical behavior and its performance in catalytic applications. acs.org

The collective arrangement of nanoparticles, whether in a dispersed state or as organized aggregates, significantly alters their optical properties. The LSPR of gold nanoparticles is highly sensitive to the inter-particle distance. nih.gov Therefore, by controlling the interactions mediated by the cyano groups (e.g., through solvent changes or addition of specific analytes), the colloidal behavior and the corresponding optical response of the nanoparticle solution can be finely tuned.

Functionalization of Other Inorganic Nanoparticle Systems

While gold has been the most prominent platform, the principles of thiol-based surface modification are applicable to a range of other inorganic nanoparticle systems. rsc.orgrsc.orgnih.gov The strong affinity of the thiol group for various metals and semiconductors allows this compound to be used as a versatile surface ligand for materials beyond gold. mdpi.com

Examples of other inorganic nanoparticle systems where such functionalization is relevant include:

Silver Nanoparticles (AgNPs): Similar to gold, silver forms strong bonds with thiols, making ligand exchange a viable method for functionalizing AgNPs with this compound. This can be used to control their stability and surface chemistry for applications in catalysis and as antibacterial agents.

Quantum Dots (e.g., CdSe, CdS): The surfaces of semiconductor quantum dots are often rich in metal atoms (e.g., cadmium) that have a high affinity for thiol ligands. Functionalization with this compound can passivate surface defects, improve quantum yield, and enhance solubility in desired solvents, while the cyano group provides a handle for further conjugation.

Magnetic Nanoparticles (e.g., Fe₃O₄): While direct bonding of thiols to iron oxide is less common than to noble metals, strategies exist to first coat the magnetic nanoparticles with a thin shell of gold or silica (B1680970). The gold shell can then be readily functionalized with this compound, creating multifunctional magneto-plasmonic nanostructures. Alternatively, a silica shell can be modified with silane (B1218182) coupling agents that introduce thiol groups for subsequent attachment.

Copper Nanoparticles (CuNPs): Copper also exhibits a strong interaction with sulfur, allowing for the stabilization of CuNPs with thiol ligands, preventing oxidation and controlling their catalytic properties.

The primary motivation for using this compound in these systems remains consistent: to provide robust colloidal stability through the thiol anchor while presenting a functional cyano terminus for directing assembly or subsequent chemical modification. rsc.org

Table 2: Potential Inorganic Nanoparticle Systems for this compound Functionalization

| Nanoparticle Material | Primary Rationale for Functionalization | Potential Application | Reference |

|---|---|---|---|

| Silver (Ag) | Enhance stability, prevent oxidation, control catalytic activity | Antimicrobial surfaces, catalysis, SERS substrates | nih.gov |

| Cadmium Selenide (CdSe) | Improve quantum yield, enhance solubility, surface passivation | Bio-imaging, light-emitting devices | mdpi.com |

| Iron Oxide (Fe₃O₄) | Improve biocompatibility (with coating), provide anchor for further chemistry | Targeted drug delivery, magnetic resonance imaging (MRI) | mdpi.com |

| Copper (Cu) | Prevent oxidation, improve dispersion in composites | Conductive inks, catalysis | researchgate.net |

Development of Advanced Nanoconstructs Utilizing Thiol-Cyano Linkages

The true potential of bifunctional ligands like this compound is realized in the construction of complex, multi-component nanostructures. nano.goviberdrola.com The thiol and cyano groups serve as orthogonal "linkers" that can be used to assemble nanoparticles into more advanced architectures or to tether other functional molecules to the nanoparticle surface.

Strategies for developing advanced nanoconstructs include:

Hetero-assembly of Nanoparticles: Nanoparticles functionalized with this compound can be linked to other nanoparticles that have surface groups capable of reacting with or coordinating to the cyano group. This allows for the creation of binary nanoparticle networks with combined optical, magnetic, or catalytic properties.

Thiol-Ene "Click" Chemistry: While the thiol group is bound to the nanoparticle, the cyano group can be chemically transformed into other reactive moieties. However, a more direct approach in building nanoconstructs involves related thiol chemistry. Thiol-ene "click" reactions, where a thiol reacts with an alkene, provide a highly efficient and specific method for covalently linking molecules or other materials to the nanoparticle surface, assuming the surface presents the "ene" functionality and the thiol is free. nih.gov This chemistry is crucial for attaching biomolecules or polymers to create advanced hybrid materials.

Coordination Chemistry: The nitrogen atom of the cyano group has a lone pair of electrons and can act as a ligand for certain metal ions. This interaction can be used to bridge nanoparticles together in a controlled and potentially reversible manner, forming dynamic nanostructures that respond to chemical stimuli. researchgate.net

Surface-Initiated Polymerization: The cyano group can be converted to an initiator for surface-initiated polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer). This allows for the growth of dense polymer brushes from the nanoparticle surface, creating core-shell particles with precisely controlled shell thickness and composition for applications in drug delivery and advanced composites. researchgate.netcore.ac.uk

These advanced nanoconstructs leverage the initial, fundamental act of surface functionalization with this compound to build materials with a hierarchy of structure and function, paving the way for sophisticated applications in medicine, electronics, and materials science. noahchemicals.commpg.de

Electrochemical Investigations and Applications of 4 Cyano 1 Butanethiol

Redox Behavior at Modified Electrode Surfaces

Voltammetric Analysis of Interfacial Electron Transfer

Voltammetric techniques, particularly cyclic voltammetry (CV), are instrumental in probing the electron transfer processes at electrodes modified with 4-Cyano-1-butanethiol SAMs. The formation of a well-ordered monolayer can significantly alter the electron transfer kinetics of redox probes in solution. For instance, densely packed alkanethiol SAMs can block the access of redox species like the [Fe(CN)6]3-/4- couple to the electrode surface, leading to a decrease in the peak currents and an increase in the peak-to-peak separation in the cyclic voltammogram, indicative of slower electron transfer. utwente.nlholycross.edu

The rate of electron transfer across these monolayers is often studied using various redox probes. The heterogeneous electron transfer rate constant, k⁰, can be determined from the voltammetric data. utwente.nl The electron transfer process can occur through direct tunneling through the monolayer or via defects (pinholes) in the film. utexas.edu The tunneling decay constant, β, quantifies the decrease in the electron transfer rate with increasing monolayer thickness and has been determined for various alkanethiol SAMs. nih.gov While specific voltammetric data for this compound is not extensively detailed in the provided results, the general principles of electron transfer through alkanethiol SAMs are well-established and applicable. utwente.nlnih.govrsc.org

The presence of the cyano group can also influence the electrochemical behavior. In some cases, the cyano group itself can undergo electrochemical reactions, although this often requires specific conditions. rsc.org For example, the electrochemical arylation of aldehydes and ketones has been reported using 1,4-dicyanobenzene, where the cyano group acts as a leaving group following nucleophilic addition. rsc.org

Electrochemical Control of Adsorption and Desorption Processes

The stability of the this compound monolayer on a gold electrode surface is potential-dependent and can be controlled electrochemically. Applying a sufficiently negative potential can induce the reductive desorption of the alkanethiol from the gold surface. nih.govnih.gov This process involves the one-electron reduction of the gold-thiolate bond, leading to the release of the thiolate anion into the solution. nih.gov

The potential at which reductive desorption occurs is influenced by several factors, including the structure of the thiol, the packing density of the monolayer, and the nature of the electrolyte. uh.eduresearchgate.net For instance, longer-chain alkanethiols tend to form more stable monolayers that desorb at more negative potentials due to stronger van der Waals interactions between the alkyl chains. uh.edu The process of reductive desorption is often observed as a sharp cathodic peak in the cyclic voltammogram. nih.govuh.edu Conversely, the oxidative readsorption of the thiol can occur when the potential is scanned back to more positive values. uh.edu This electrochemical control over the adsorption and desorption of the monolayer provides a means to dynamically modify the electrode surface. nih.gov

Integration into Electrochemical Sensor Platforms

The ability of this compound to form stable, functionalized surfaces makes it a valuable component in the construction of electrochemical sensors. The cyano group can be exploited for specific recognition events, leading to sensitive and selective detection platforms.

Design Principles for Thiol-Modified Sensing Interfaces

The design of effective thiol-modified sensing interfaces relies on several key principles. The formation of a well-ordered and densely packed self-assembled monolayer is crucial to minimize non-specific interactions and to provide a defined platform for the immobilization of recognition elements. mdpi.comresearchgate.net The choice of the thiol's chain length and terminal group is critical in tuning the properties of the interface. utwente.nlmdpi.com

In the context of this compound, the nitrile group serves as the functional terminal group. This group can participate in various interactions, including dipole-dipole interactions and coordination with metal ions. researchgate.net The design of sensors often involves the co-immobilization of the functional thiol with a shorter "spacer" thiol, such as butanethiol, to control the surface density of the recognition sites and to minimize steric hindrance. acs.org The stability of the thiol-modified electrode is another important consideration, as the gold-thiolate bond can be susceptible to oxidative or reductive desorption outside a specific potential window. researchgate.netupb.ro

The general approach to fabricating these sensors involves the modification of an electrode surface, typically gold, by immersion in a solution containing the thiol. upb.ro Characterization techniques such as cyclic voltammetry and electrochemical impedance spectroscopy are then used to confirm the formation and quality of the monolayer. upb.roresearchgate.net

Selective Recognition and Detection Mechanisms in Chemo/Biosensors

The terminal cyano group of this compound can be utilized for the selective recognition of various analytes. While specific examples for this compound are not abundant in the provided search results, the principles of recognition based on cyano and thiol functionalities are well-documented.

Chemosensors for the detection of metal ions often rely on the chelating properties of heteroatoms like nitrogen and sulfur. semanticscholar.org The nitrogen atom of the cyano group and the sulfur atom of the thiol could potentially coordinate with certain metal ions, leading to a detectable electrochemical signal. For instance, sensors for Cu(II) have been developed based on ligands containing nitrogen and sulfur atoms. semanticscholar.orgrsc.org

In the context of biosensors, the cyano group could be chemically modified to attach biorecognition elements such as enzymes or antibodies. However, a more direct application involves the inherent properties of the cyano group. For example, sensors based on liquid crystals have been developed for the detection of volatile organic compounds, where the interaction of the analyte with the cyano-terminated liquid crystal molecules causes a change in their orientation, leading to an optical signal. liverpool.ac.uk

Furthermore, the principle of indicator displacement sensing can be employed. nih.gov In this approach, a host molecule on the sensor surface is pre-complexed with an indicator. When the target analyte binds to the host, it displaces the indicator, causing a change in the electrochemical or optical signal. While not directly demonstrated for this compound, this is a plausible mechanism for developing sensors based on its functionalized surface.

Fundamental Electrochemical Reaction Mechanisms Involving Cyano- and Thiol-Containing Compounds

Understanding the fundamental electrochemical reactions of the cyano and thiol functional groups is essential for interpreting the behavior of this compound at electrode surfaces and for designing novel electrochemical applications.

The electrochemical reactions of nitrile compounds can be complex. rsc.org For example, the electrochemical arylation of aldehydes and ketones has been achieved using 1,4-dicyanobenzene, where a key step is the nucleophilic addition of an anion radical to the aldehyde, followed by the departure of the cyanide group. rsc.org In other systems, the cyano group has been shown to be a critical radical intermediate in electrochemical transformations. mdpi.com The linkage of sulfide (B99878) bridges to cyano-containing polymers has been shown to prevent the dissolution of the active cyano groups and result in a more robust structure for battery applications. researchgate.net

Thiol groups exhibit rich redox chemistry. nih.govwikipedia.org They can be oxidized to form disulfides (R-S-S-R) or further to sulfonic acids (RSO₃H). wikipedia.org The thiol-disulfide exchange reaction is also a fundamental process in many biological and chemical systems. wikipedia.org The thiol group's high affinity for metals like gold is the basis for the formation of self-assembled monolayers. nih.govwikipedia.org Electrochemically, thiols can be oxidized at an electrode surface. osti.gov For instance, an electrochemical carbenoid insertion reaction into the S-H bond of thiols has been reported, proceeding under mild, catalyst-free conditions. rsc.org The electrochemical behavior of thiols is often studied using modified electrodes, where the electrode material can have an electrocatalytic effect on the thiol's oxidation. osti.gov

The presence of both a cyano and a thiol group in this compound suggests a rich and potentially complex electrochemical behavior, where both functional groups can participate in redox reactions depending on the applied potential and the reaction environment.

Supramolecular Chemistry and Molecular Recognition Mediated by 4 Cyano 1 Butanethiol

Directed Self-Assembly Beyond Monolayer Architectures

The formation of a simple self-assembled monolayer is often the first step in creating more complex, multi-layered supramolecular structures. The concept of directed self-assembly involves using specific interactions to guide molecules into predetermined arrangements, moving beyond simple, homogenous films.

While research on complex architectures using 4-cyano-1-butanethiol is specific, the principles can be illustrated by studies on patterned SAMs of other alkanethiols. For instance, researchers have created patterned surfaces with areas of long-chain and short-chain alkanethiols. nih.gov When exposed to a solution of a guest molecule, these guests would selectively insert themselves only into the areas with the shorter, less-densely packed alkanethiols. nih.gov

This strategy can be extrapolated to systems using this compound. A surface could be patterned with this compound and a longer-chain alkanethiol. The terminal cyano groups in the this compound regions would present a chemically distinct surface compared to the regions with simple alkyl-terminated thiols. This difference in surface functionality could then be used to direct the selective binding of a second layer of molecules that have a specific affinity for the cyano group, enabling the construction of patterned, multi-component assemblies. The exposed, ordered cyano groups could serve as recognition sites for building hierarchical structures through secondary interactions.

Non-Covalent Interactions and Host-Guest Complexation Strategies

The terminal cyano group of this compound is pivotal for its role in molecular recognition, primarily through non-covalent interactions. These interactions, though weaker than covalent bonds, are highly directional and specific, making them ideal for building complex, responsive systems. mdpi.com The key interactions involving the cyano group include dipole-dipole interactions, hydrogen bonding, and coordination with Lewis acids.

Recent studies have highlighted the importance of the nitrile or cyano group in host-guest chemistry. acs.org For example, alkylnitrile units have been shown to form strong host-guest complexes with the electron-rich cavities of pillar core.ac.ukarene macrocycles. acs.org Similarly, the cyano group of 4-cyanophenol can act as a hydrogen bond acceptor, enabling it to form stable complexes with hosts like cucurbit acs.orguril. worktribe.com These host molecules can encapsulate guest molecules, altering their properties and shielding them from the surrounding environment. nitschkegroup-cambridge.comtudelft.nl

In the context of this compound, once it is assembled as a monolayer on a surface (e.g., gold), the exposed cyano groups can act as binding sites for host molecules. This creates a functional surface capable of selectively capturing specific molecules from solution, a foundational concept for developing chemical sensors. The strength and selectivity of this binding are governed by the sum of the non-covalent interactions between the cyano-terminated surface and the guest molecule. nciatlas.org

| Interaction Type | Role of Cyano Group | Potential Partner Molecule/Group |

| Hydrogen Bonding | Hydrogen bond acceptor | Hydroxyl (-OH), Amine (-NH) groups |

| Dipole-Dipole | Negative end of a strong dipole | Electron-deficient aromatic rings, metal cations |

| Host-Guest Complexation | Guest functionality | Macrocyclic hosts (e.g., Calixarenes, Pillararenes) acs.orgmdpi.com |

This table summarizes the key non-covalent interactions the cyano group of this compound can participate in for molecular recognition.

Construction of Ordered Supramolecular Structures (e.g., on nanoparticle surfaces)

The ability of thiols to form strong, ordered self-assembled monolayers on gold surfaces makes them ideal for the functionalization of gold nanoparticles (AuNPs). acs.orgresearchgate.net this compound is explicitly identified as a compound suitable for creating such functionalized nanoparticles. googleapis.com

The process involves the chemisorption of the thiol group onto the gold surface, which leads to the spontaneous formation of a dense, ordered monolayer. researchgate.net In this arrangement, the alkyl chains are largely extended, and the terminal cyano groups are exposed on the nanoparticle's outer surface. This creates a core-shell nanostructure where the gold core is encapsulated by a functional organic layer.

The resulting cyano-terminated nanoparticles can then serve as "supramolecular building blocks" for larger, more complex architectures. The ordered layer of cyano groups on the surface can mediate inter-particle interactions, potentially leading to the self-assembly of the nanoparticles into highly ordered three-dimensional superlattices. acs.org The properties of these superlattices are dictated by the nature of the terminal functional groups and the size of the nanoparticle core. Furthermore, these functionalized nanoparticles can be used in various applications, including the development of sensors and as components in molecular electronics. researchgate.net

| Component | Role in the Supramolecular Assembly | Key Interaction |

| Gold Nanoparticle | Core material; scaffold for the monolayer | - |

| This compound | Monolayer-forming molecule; provides surface functionality | Thiol (-SH) Group: Covalent-like Au-S bond with the nanoparticle surface. researchgate.net |

| Cyano (-CN) Group: Forms the outer surface; mediates inter-particle interactions and host-guest recognition. |

This table outlines the components and interactions involved in forming ordered structures on nanoparticle surfaces using this compound.

Chemical Reactivity and Mechanistic Studies of 4 Cyano 1 Butanethiol

Nucleophilic Addition Reactions Involving the Thiol Moiety

The thiol group is a potent nucleophile, particularly in its deprotonated thiolate form (-S⁻). This high nucleophilicity allows it to readily participate in nucleophilic addition reactions, most notably the conjugate addition to electron-deficient alkenes, a process known as the sulfa-Michael addition. nih.gov This reaction is a powerful tool for carbon-sulfur bond formation.

The general mechanism involves the attack of the thiolate anion on the β-carbon of an α,β-unsaturated carbonyl compound, leading to the formation of a stable thioether. The reaction is often catalyzed by a base, which serves to deprotonate the thiol, thereby increasing its nucleophilicity.

Key Research Findings:

Reaction with α,β-Unsaturated Systems: The thiol group of 4-Cyano-1-butanethiol is expected to react efficiently with a variety of Michael acceptors. Studies on similar thiols, such as n-butanethiol, have demonstrated rapid and often reversible additions to compounds containing cyano groups, such as benzalmalononitriles. cdnsciencepub.com The reaction proceeds via a 1,4-addition mechanism. cdnsciencepub.com

Catalysis: While the reaction can proceed without a catalyst, it is typically accelerated by the presence of a base. Metal-free catalysts, such as bifunctional iminophosphoranes, have been developed to achieve high yields and enantioselectivity in sulfa-Michael additions to α,β-unsaturated amides. nih.gov

Reactivity: The thiol-Michael addition is known for its high efficiency and orthogonality, often proceeding under mild conditions with excellent yields. bham.ac.uk This makes it a "click chemistry" type reaction.

The table below illustrates the expected products from the nucleophilic addition of this compound to various representative Michael acceptors.

| Michael Acceptor | Product Name | Chemical Structure of Product |

| Acrylonitrile | 3-((4-Cyanobutyl)thio)propanenitrile |  |

| Methyl acrylate | Methyl 3-((4-Cyanobutyl)thio)propanoate |  |

| Maleimide | 1-((4-Cyanobutyl)thio)pyrrolidine-2,5-dione |  |

Note: The structures shown are representative and based on established chemical principles of Michael addition.

Reactions of the Terminal Cyano Group

The terminal cyano group in this compound offers a different set of chemical transformations. The carbon-nitrogen triple bond is polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles. Key reactions of the cyano group include hydrolysis, reduction, and addition of organometallic reagents. numberanalytics.com

Detailed Research Findings:

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. numberanalytics.com For this compound, this reaction would produce 5-mercaptopentanoic acid. The mechanism under acidic conditions involves protonation of the nitrogen, followed by nucleophilic attack by water, tautomerization to an amide intermediate, and subsequent hydrolysis of the amide. numberanalytics.com

Reduction: Nitriles can be completely reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation would convert this compound into 5-mercaptopentan-1-amine. The reaction proceeds through the nucleophilic addition of hydride ions to the nitrile carbon. numberanalytics.com

Addition of Grignard Reagents: Reaction with organometallic reagents, such as Grignard reagents (R-MgX), results in the formation of a ketone after an aqueous workup. The reaction involves the nucleophilic addition of the Grignard reagent's carbanion to the electrophilic nitrile carbon, forming an imine intermediate that is hydrolyzed to the ketone. numberanalytics.com

The following table summarizes the primary transformations of the cyano group in this compound.

| Reaction Type | Reagent(s) | Product Name |

| Acid Hydrolysis | H₃O⁺, Δ | 5-Mercaptopentanoic acid |

| Reduction | 1. LiAlH₄ 2. H₂O | 5-Mercaptopentan-1-amine |

| Grignard Reaction | 1. CH₃MgBr 2. H₃O⁺ | 6-Mercaptohexan-2-one |

Exploration of Selective Chemical Transformations and Derivatizations

A key challenge and area of interest in the chemistry of bifunctional molecules like this compound is achieving selective reactions at one functional group while leaving the other intact. This chemo-selectivity is governed by the choice of reagents and reaction conditions.

Selective Thiol Reactions: The thiol group can be selectively targeted under conditions that favor its high nucleophilicity. For instance, Michael additions are typically performed under basic conditions where the highly nucleophilic thiolate is the active species, which does not favor reactions at the less reactive nitrile group. Alkylation of the thiol, for example with pentafluorobenzyl bromide (PFB-Br) for gas chromatography analysis, is another common selective derivatization. libretexts.org

Selective Nitrile Reactions: Conversely, reactions that require strong electrophilic activation or specific catalysts can target the nitrile group. For example, strong acid-catalyzed hydrolysis primarily affects the nitrile. numberanalytics.com Similarly, certain metal-catalyzed reactions can be specific to the cyano group. The nitrile group can also participate in cycloaddition reactions under specific thermal conditions, a reactivity not shared by the thiol group. nih.gov

Derivatization for Analysis: Derivatization is a crucial strategy for improving the analytical properties of molecules for techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). greyhoundchrom.comresearchgate.net For this compound, the thiol group can be selectively derivatized through alkylation or silylation to increase volatility for GC analysis. libretexts.orgresearchgate.net The choice of derivatizing agent can impart specific detection properties, for instance, introducing a chromophore for UV-Vis detection in HPLC. libretexts.orgscribd.com

The ability to selectively modify either the thiol or the cyano group makes this compound a versatile building block for the synthesis of more complex molecules, polymers, and functional materials.

Advanced Characterization Techniques for 4 Cyano 1 Butanethiol Systems

Surface-Sensitive Spectroscopic Methodologies

Spectroscopic techniques that are sensitive to surface species are indispensable for studying thin films and monolayers of 4-Cyano-1-butanethiol. These methods offer detailed information about the chemical nature and bonding environment of the molecules at the interface.

Surface-Enhanced Raman Scattering (SERS) for Adsorbate Characterization

Surface-Enhanced Raman Scattering (SERS) is a powerful vibrational spectroscopy technique used to obtain detailed chemical and structural information from molecules adsorbed on nanostructured noble metal surfaces, such as gold or silver. xmu.edu.cn The inherent weakness of the standard Raman scattering signal is amplified by several orders of magnitude, enabling the detection of even monolayer or sub-monolayer quantities of adsorbates. xmu.edu.cn For this compound SAMs on a gold surface, SERS provides a molecular fingerprint, allowing for the characterization of the adsorbate's orientation, conformation, and chemical environment.

The SERS spectrum of this compound would be dominated by vibrations of the nitrile (-C≡N) group, the thiol (-SH) group (or more accurately, the thiolate-gold bond), and the methylene (B1212753) (-CH2-) backbone. The strong, sharp band corresponding to the C≡N stretching vibration is particularly useful as a reporter of the local environment. Shifts in its frequency and changes in its intensity can indicate interactions with neighboring molecules or the solvent.

Key research findings from SERS analysis of similar thiol-based SAMs include:

Confirmation of Adsorption and Bonding: The disappearance or significant shift of the S-H stretching mode and the appearance of a new band corresponding to the Au-S bond confirms the chemisorption of the thiol onto the gold surface. researchgate.net

Molecular Orientation: By applying SERS selection rules, which dictate that vibrations with a component perpendicular to the surface will be most enhanced, the orientation of the adsorbed this compound molecules can be inferred. researchgate.net For instance, the relative intensities of the C-C, C-H, and C≡N vibrational modes can provide information on the tilt angle of the alkyl chain with respect to the surface normal.

Conformational Ordering: The analysis of the C-C stretching region can reveal the presence of trans and gauche conformers within the alkyl chains, providing a measure of the packing density and order within the monolayer. researchgate.net

Probing Surface Chemistry: SERS can be used as a titration method to determine the surface pKa of terminal functional groups by monitoring pH-dependent spectral changes. nih.gov While the cyano group is not typically titratable, this highlights the technique's capability to probe chemical reactions at the monolayer interface.

Table 1: Expected SERS Vibrational Modes for this compound on a Gold Surface

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

| ν(C≡N) | ~2250 | Nitrile stretch; sensitive to local dielectric environment. |

| δ(CH₂) | ~1450 | Methylene scissoring; indicates chain conformation. |

| ν(C-C) | ~1000-1150 | Carbon backbone stretch; sensitive to trans/gauche ratio. |

| ν(C-S) | ~600-750 | Carbon-sulfur stretch; confirms thiol presence and bonding. |

| ν(Au-S) | ~250-300 | Gold-thiolate stretch; confirms chemisorption. |

X-ray Photoelectron Spectroscopy (XPS) for Surface Compositional Analysis

X-ray Photoelectron Spectroscopy (XPS) is a quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is highly surface-sensitive, typically analyzing the top 1-10 nanometers of a sample, making it ideal for the characterization of SAMs. aps.org When a this compound monolayer on a substrate (e.g., gold) is irradiated with X-rays, photoelectrons are emitted, and their kinetic energies are measured. The binding energy of these electrons is characteristic of the element and its chemical environment.

For a this compound SAM, high-resolution XPS scans of the C 1s, N 1s, S 2p, and Au 4f regions provide a detailed compositional analysis.

Sulfur (S 2p): The S 2p spectrum is crucial for confirming the formation of the gold-thiolate bond. The S 2p doublet (2p₃/₂ and 2p₁/₂) for a thiolate species bonded to gold typically appears at a binding energy of around 162 eV for the S 2p₃/₂ component. researchgate.net The absence of a peak at higher binding energies (around 164 eV), which corresponds to unbound or physisorbed thiol, indicates the formation of a well-defined chemisorbed monolayer. nih.gov Oxidized sulfur species may also be detected at even higher binding energies. nih.gov

Nitrogen (N 1s): The N 1s peak confirms the presence of the terminal cyano group. For a C≡N group, this peak is expected to appear at a binding energy of approximately 399-400 eV. d-nb.info The presence of a single, sharp N 1s peak would indicate a uniform chemical environment for the cyano termini.

Carbon (C 1s): The C 1s spectrum can be deconvoluted to distinguish between the different carbon atoms in the molecule. One would expect to resolve peaks corresponding to the carbon in the C-S bond, the aliphatic C-C carbons in the backbone, and the carbon of the C≡N group, each with a slight shift in binding energy due to their different chemical environments. d-nb.info For instance, the carbon atom of the cyano group would be at a higher binding energy than the aliphatic carbons.

Gold (Au 4f): The Au 4f peaks serve as a reference from the underlying substrate.

Table 2: Representative Binding Energies for XPS Analysis of a this compound SAM on Gold

| Element | Core Level | Binding Energy (eV) | Chemical State Assignment |

| Sulfur | S 2p₃/₂ | ~162.0 | Gold-Thiolate (Au-S-R) |

| Sulfur | S 2p₃/₂ | ~163.5-164.0 | Unbound Thiol (-SH) |

| Nitrogen | N 1s | ~399.4 | Nitrile (R-C≡N) |

| Carbon | C 1s | ~285.0 | Aliphatic (C-C) |

| Carbon | C 1s | ~286.5 | Carbon adjacent to Nitrogen (C-CN) |

| Gold | Au 4f₇/₂ | ~84.0 | Metallic Gold (Au⁰) |

Note: These values are approximate and can vary slightly based on the specific instrument calibration and the exact chemical environment.

Scanning Probe Microscopy for Molecular and Supramolecular Imaging

Scanning probe microscopy (SPM) techniques provide real-space images of surfaces with extremely high resolution, enabling the direct visualization of molecular and supramolecular structures.

Scanning Tunneling Microscopy (STM) for Atomic-Resolution Imaging

Scanning Tunneling Microscopy (STM) is a powerful technique capable of imaging conductive surfaces with atomic resolution. researchgate.net It operates by scanning a sharp metallic tip over a surface at a very small distance, allowing electrons to tunnel between the tip and the sample. For this compound self-assembled on a conductive substrate like Au(111), STM can reveal detailed information about the monolayer's structure.

STM studies on similar cyano-terminated thiol SAMs have revealed:

Molecular Packing and Order: STM can directly visualize the arrangement of the molecules on the surface, revealing the packing lattice (e.g., hexagonal, square) and the presence of long-range order. researchgate.net Cyano-terminated thiols have been shown to form various lattice structures, sometimes indicative of polymorphism. researchgate.net

Domain Structure: SAMs are often polycrystalline, consisting of well-ordered domains separated by boundaries. STM is adept at imaging these domains and their boundaries, providing insights into the monolayer growth process. nih.gov

Surface Defects: STM can identify various types of defects in the monolayer, such as vacancy islands (pits in the monolayer) or adatom islands (gold atoms on top of the monolayer), which are characteristic features of thiol SAMs on gold. researchgate.netacs.org

Influence of Terminal Group: The nature of the terminal group can significantly influence the structure of the SAM. STM studies comparing different functional groups show how intermolecular interactions (e.g., dipole-dipole interactions between cyano groups) affect the final molecular arrangement. researchgate.net

The resulting STM images provide a direct map of the surface electronic corrugation, which is related to the topography of the terminal groups of the this compound molecules.

Atomic Force Microscopy (AFM) and Friction-Force Microscopy for Surface Properties

Atomic Force Microscopy (AFM) is a versatile SPM technique that can image both conducting and insulating surfaces. researchgate.net It works by scanning a sharp tip attached to a flexible cantilever across the sample surface. uni-wuerzburg.de A laser beam reflected off the back of the cantilever measures its deflection, which is used to generate a three-dimensional topographical map of the surface. uni-wuerzburg.de For a this compound SAM, AFM can provide nanoscale information about the monolayer's smoothness, thickness (via scratch tests), and the presence of any aggregates or defects. mdpi.com

Friction-Force Microscopy (FFM), often operated as a mode of AFM, measures the lateral twisting (torsion) of the cantilever as the tip is scanned across the surface. psu.eduresearchgate.net This lateral force is directly related to the friction between the tip and the sample. FFM is particularly useful for chemical differentiation on a surface. psu.edu By functionalizing the AFM tip with specific chemical groups, a technique known as Chemical Force Microscopy (CFM), one can map out regions of different chemical functionality. encyclopedia.pub

For a patterned surface containing regions of this compound and another thiol (e.g., a methyl-terminated alkanethiol), FFM could be used to distinguish between them:

A hydrophilic tip (e.g., carboxyl-terminated) would experience higher friction over the more polar cyano-terminated regions compared to the nonpolar methyl-terminated regions.

Conversely, a hydrophobic tip (e.g., methyl-terminated) would experience lower friction over the cyano regions.

This contrast in frictional force allows for the clear visualization of the spatial distribution of the different chemical species on the surface, providing evidence for phase separation in mixed monolayers. nih.gov

Table 3: Comparison of SPM Techniques for this compound SAMs

| Technique | Information Obtained | Resolution | Substrate Requirement |

| STM | Molecular packing, lattice structure, domain boundaries, electronic properties. | Atomic/Molecular | Conductive |

| AFM | Surface topography, roughness, monolayer thickness, mechanical properties. | Nanometer | Any |

| FFM/CFM | Frictional forces, chemical differentiation, phase separation mapping. | Nanometer | Any |

Chromatographic and Spectrometric Analytical Techniques for Reaction Monitoring and Purity Assessment

Chromatographic and spectrometric techniques are essential for monitoring the synthesis of this compound and for verifying its purity before its use in applications like SAM formation.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. researchgate.net For monitoring the synthesis of this compound, a reversed-phase HPLC method with a UV detector would be suitable. The cyano group, although not a strong chromophore, allows for detection at short UV wavelengths. Aliquots can be taken from the reaction mixture at different time points and injected into the HPLC system. rsc.org The resulting chromatograms would show the disappearance of reactant peaks and the appearance of the product peak, allowing for the calculation of reaction conversion and the identification of any byproducts. researchgate.net

Gas Chromatography (GC): GC is highly effective for the analysis of volatile compounds like thiols. merckmillipore.com A sample is vaporized and injected onto the head of a chromatographic column. Separation occurs as the analyte is transported by a carrier gas through the column. A Flame Photometric Detector (FPD) is particularly sensitive to sulfur-containing compounds, making GC-FPD an excellent choice for purity assessment of this compound. ucalgary.ca The retention time is characteristic of the compound, and the peak area is proportional to its concentration. This allows for the precise determination of purity and the detection of volatile impurities. Mass Spectrometry (MS) can be coupled with GC (GC-MS) to provide definitive identification of the product and any impurities based on their mass-to-charge ratio and fragmentation patterns.

Table 4: Chromatographic Methods for Analysis of this compound

| Technique | Typical Stationary Phase | Detector | Application |

| RP-HPLC | C18 | UV (e.g., 210 nm) | Reaction monitoring, non-volatile impurity analysis. |

| GC | Non-polar (e.g., polysiloxane) | FID (Flame Ionization) | General purity assessment. |

| GC-FPD | Non-polar (e.g., polysiloxane) | FPD (Flame Photometric) | Selective and sensitive analysis of sulfur compounds. |

| GC-MS | Non-polar (e.g., polysiloxane) | MS (Mass Spectrometer) | Purity assessment and definitive identification of components. |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Bonding (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding of 4-Cyano-1-butanethiol. While specific DFT studies exclusively on this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on similar nitrile-terminated and butanethiol molecules. nih.govresearchgate.net

DFT calculations can determine the optimized geometry of the molecule, including bond lengths, bond angles, and dihedral angles. For this compound, these calculations would reveal the conformational preferences of the butyl chain and the orientation of the terminal cyano group. The electronic properties, such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential, are also key outputs of DFT calculations. researchgate.net

The presence of the electron-withdrawing cyano (-CN) group significantly influences the electronic structure. It creates a dipole moment along the molecular axis, with the nitrogen atom of the cyano group being a region of high electron density. This polarity is a critical factor in the molecule's intermolecular interactions and its behavior in electric fields. DFT can quantify this dipole moment and map the electrostatic potential surface, highlighting the electrophilic and nucleophilic regions of the molecule.

Furthermore, when this compound adsorbs onto a metal surface like gold to form a SAM, DFT is used to model the interaction between the sulfur atom and the gold substrate. These calculations can determine the most stable adsorption sites (e.g., hollow, bridge, or top sites on the gold lattice), the Au-S bond strength, and the resulting electronic structure of the interface. nih.gov The cyano group's influence on the work function of the gold surface can also be predicted through these computational models.

Molecular Dynamics Simulations of Self-Assembly and Interfacial Phenomena

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, making them ideal for investigating the self-assembly of this compound into monolayers and their behavior at interfaces. rsc.org

MD simulations of nitrile-terminated alkanethiols on a gold surface have shown that these molecules form well-ordered and stable self-assembled monolayers. rsc.orgresearchgate.net In these simulations, the system consists of a large number of this compound molecules, a gold substrate, and in some cases, a solvent. The interactions between all atoms are described by a force field, which is a set of empirical potential energy functions.

A key study by Hautman et al. investigated the structure of SAMs formed from long-chain alkyl thiols terminated with polar groups, including the cyano group, on a gold substrate. rsc.org Their simulations revealed that the terminal cyano groups organize into a ferroelectric structure, where the dipoles of the cyano groups align, creating a net dipole moment for the monolayer. This organized structure is incommensurate with the underlying triangular lattice of the sulfur headgroups on the gold surface. rsc.org The simulations also showed that monolayers with polar terminal groups, such as the cyano group, tend to adopt more rigid structures compared to those with nonpolar terminal groups. rsc.org

The table below summarizes typical parameters and findings from MD simulations of nitrile-terminated alkanethiol SAMs on a gold (111) surface, which would be analogous to this compound.

| Simulation Parameter/Result | Description |

| System Composition | Typically consists of a slab of gold atoms representing the Au(111) surface, a number of alkanethiol molecules (e.g., 90 chains), and periodic boundary conditions are applied in the plane of the surface. rsc.org |

| Force Field | A combination of force fields is often used, such as a united-atom model for the alkyl chains and specific parameters for the thiol-gold interaction and the terminal cyano group. |

| Surface Density | The simulations are often run at a fixed surface density, for example, 21.4 Ų per chain, which is characteristic of alkanethiol SAMs on Au(111). rsc.org |

| Temperature | Simulations are typically performed at room temperature (around 300 K) to mimic experimental conditions. lsu.edu |

| Tilt Angle | The alkyl chains in the SAM are tilted with respect to the surface normal. For nitrile-terminated SAMs, this tilt angle is influenced by the packing and interactions of the terminal groups. researchgate.net |

| Terminal Group Organization | MD simulations show that the cyano terminal groups form a distinct, ordered, and often ferroelectric-like structure at the monolayer-air/vacuum interface. rsc.org This ordering is driven by the strong dipole-dipole interactions between the cyano groups. |

| Conformational Defects | The number and location of gauche defects along the alkyl chains can be monitored. In well-ordered SAMs, the chains are predominantly in an all-trans conformation. lsu.edu |

These simulations provide a molecular-level understanding of the structure and stability of this compound SAMs, which is essential for designing surfaces with specific chemical and physical properties.

Predictive Modeling of Reactivity and Structure-Function Relationships

Predictive modeling aims to establish quantitative structure-activity relationships (QSAR) or structure-property relationships (QSPR) to forecast the reactivity and function of molecules based on their structural and electronic features. For this compound, predictive models can be developed to understand its reactivity in various chemical environments.

The reactivity of the thiol group is of primary interest, as it is the anchoring group for the formation of SAMs on gold and can participate in other reactions like Michael additions. mdpi.com Predictive models for thiol reactivity often consider parameters that can be calculated using quantum chemistry, such as: